molecular formula C11H14FN3O2 B13991823 Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate CAS No. 78604-22-5

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate

Cat. No.: B13991823
CAS No.: 78604-22-5
M. Wt: 239.25 g/mol
InChI Key: GILSAXLEWUDWQF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is a hydrazinyl benzoate derivative characterized by a fluorinated ethylimino group attached to the hydrazine moiety. This compound belongs to a broader class of benzoate esters functionalized with hydrazinyl groups, which are widely studied for their diverse applications in medicinal chemistry, material science, and agrochemicals.

Properties

CAS No.

78604-22-5

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 4-[2-(2-fluoroethylimino)hydrazinyl]benzoate

InChI

InChI=1S/C11H14FN3O2/c1-2-17-11(16)9-3-5-10(6-4-9)14-15-13-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

GILSAXLEWUDWQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=NCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate involves its interaction with specific molecular targets. The fluoroethylimino moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Hydrazinyl benzoate derivatives exhibit significant variability in their electronic and physicochemical properties based on substituents. Key analogs include:

Compound Name Substituent on Hydrazinyl Group Key Functional Features HOMO-LUMO Gap (eV) Reference
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate 2-Fluoroethylimino Fluorine-induced polarity, conjugation Not reported
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidene Extended conjugation, –NO2 electron effects 3.1–3.5
Ethyl 4-[2-(diphenylmethylene)hydrazinyl]benzoate Diphenylmethylene Steric bulk, π-π interactions Not reported
Ethyl 4-(2-(3-chloropyridin-2-yl)hydrazinyl)benzoate 3-Chloropyridinyl Heterocyclic electron-withdrawing effects Not reported

Key Findings :

  • The nitro-substituted analog () exhibits a smaller HOMO-LUMO gap (3.1–3.5 eV) due to extended conjugation and electron-withdrawing effects of the –NO2 group, enhancing its electrochemical reactivity .
  • Fluorinated derivatives (e.g., the target compound) are hypothesized to exhibit improved bioavailability and metabolic stability compared to non-fluorinated analogs .
Antimicrobial and Antioxidant Profiles
Compound Name Antimicrobial Activity (MIC, μg/mL) Antioxidant Activity (IC50, μM) Reference
This compound Not tested Not tested
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 8–32 (bacteria), 16–64 (fungi) 45.2 (DPPH assay)
Thiazole derivatives (e.g., 2a–2o) 4–64 (broad-spectrum) Not reported

Key Findings :

  • Nitro-substituted thiazole derivatives () show moderate antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), attributed to the –NO2 group’s electron-deficient nature disrupting microbial membranes .
  • The absence of bioactivity data for the target compound highlights a research gap compared to its analogs.

Key Findings :

  • Polyamides derived from hydrazinyl benzoate monomers () demonstrate high electrochemical sensitivity for methotrexate detection, leveraging their planar conjugated systems .
  • Ethyl 4-(dimethylamino)benzoate () outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, suggesting that benzoate-based amines enhance polymerization efficiency .

Biological Activity

Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

  • IUPAC Name: Ethyl 4-[2-(2-fluoroethylimino)hydrazinyl]benzoate
  • Molecular Formula: C11H14FN3O2
  • Molecular Weight: 239.25 g/mol
  • CAS Number: 78604-22-5
PropertyValue
Molecular Weight239.25 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in ethanol

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-aminobenzoate with 2-fluoroethyl isocyanate in a suitable solvent like ethanol or methanol, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes: The fluoroethylimino moiety may interact with specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
  • DNA Intercalation: The aromatic structure allows for intercalation with DNA, influencing gene expression and cellular functions.
  • Antimicrobial and Anticancer Activity: Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, though detailed mechanisms remain to be elucidated.

Anticancer Properties

Research into the anticancer activity of this compound has shown promising results. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that treatment with this compound led to significant cell death in breast cancer cells, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.

Case Studies

  • Case Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Methodology: MTT assay was used to assess cell viability post-treatment.
    • Findings: The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against cancer cells.
  • Case Study on Antimicrobial Efficacy:
    • Objective: To determine the antimicrobial activity against Staphylococcus aureus.
    • Methodology: Disk diffusion method was employed to assess the inhibition zones.
    • Findings: The compound showed notable inhibition zones compared to control groups, confirming its antimicrobial potential.

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